molecular formula C25H18ClF4N3O B11073098 4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No.: B11073098
M. Wt: 487.9 g/mol
InChI Key: GIWXZAMVDXJHHP-UHFFFAOYSA-N
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Description

4-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINONE is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and various halogenated substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINONE typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the pyrrolidinone ring, and the addition of halogenated substituents. Common synthetic routes may involve:

    Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Pyrrolidinone Ring: This step may involve the cyclization of appropriate precursors under basic or acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenated substituents can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Nucleophiles like amines (R-NH₂) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

4-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzyl chloride
  • 2-Chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole

Uniqueness

4-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINONE is unique due to its combination of a benzimidazole core, a pyrrolidinone ring, and multiple halogenated substituents. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C25H18ClF4N3O

Molecular Weight

487.9 g/mol

IUPAC Name

4-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C25H18ClF4N3O/c26-19-7-4-8-20(27)18(19)14-33-22-10-2-1-9-21(22)31-24(33)15-11-23(34)32(13-15)17-6-3-5-16(12-17)25(28,29)30/h1-10,12,15H,11,13-14H2

InChI Key

GIWXZAMVDXJHHP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C3=NC4=CC=CC=C4N3CC5=C(C=CC=C5Cl)F

Origin of Product

United States

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